molecular formula C12H19NO2 B3074356 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-55-4

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B3074356
CAS No.: 1019596-55-4
M. Wt: 209.28 g/mol
InChI Key: BRXWCYZQTBURED-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO2 It is a phenolic compound that features an ethoxy group and an isopropylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

2-Ethoxyphenol+Isopropylamine2-Ethoxy-6-[(propan-2-yl)amino]methylphenol\text{2-Ethoxyphenol} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Ethoxyphenol+Isopropylamine→2-Ethoxy-6-[(propan-2-yl)amino]methylphenol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with biological targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and other proteins. The isopropylamino group can interact with receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{[(propan-2-yl)amino]methyl}phenol
  • 2-Ethoxy-6-{[(methylamino]methyl}phenol
  • 2-Ethoxy-6-{[(propan-2-yl)amino]ethyl}phenol

Uniqueness

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is unique due to the presence of both the ethoxy and isopropylamino groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-ethoxy-6-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-11-7-5-6-10(12(11)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXWCYZQTBURED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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